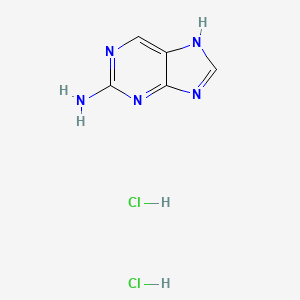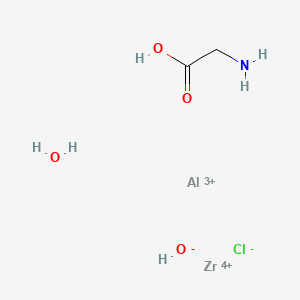
2-Aminopurin-Dihydrochlorid
Übersicht
Beschreibung
2-Aminopurine dihydrochloride is a purine analog that acts as a protein kinase inhibitor. It is a fluorescent analog of guanosine and adenosine, widely used as a fluorescence-decay-based probe of DNA structure. This compound is known for its ability to alter cell cycle checkpoints and has been utilized in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
2-Aminopurine dihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
2-Aminopurine dihydrochloride primarily targets DNA, specifically interacting with DNA methyltransferase enzymes . It is also known to inhibit cyclin-dependent kinase 2 (CDK2), a protein that regulates the progression of the cell cycle and is critically associated with tumor growth .
Mode of Action
2-Aminopurine dihydrochloride interacts with its targets by integrating into the DNA structure. It is used as a fluorescent probe to study base flipping, a phenomenon induced by DNA methyltransferase enzymes . This involves a 180° rotation of the target nucleotide around the phosphate backbone, out of the DNA helix and into the reactive site of the enzyme . When incorporated into DNA, the fluorescence of 2-Aminopurine dihydrochloride is enhanced if the base stacking or base pairing is perturbed .
Biochemical Pathways
2-Aminopurine dihydrochloride affects the biochemical pathways involved in DNA structure and dynamics. It is used as a probe of DNA-enzyme interaction and enzyme-induced distortion, particularly base flipping . It provides enhanced mechanistic insights that can be gained by a detailed analysis of decay parameters .
Pharmacokinetics
The pharmacokinetics of 2-Aminopurine dihydrochloride have been studied in preclinical models. Both 2-Aminopurine dihydrochloride and its derivatives are rapidly absorbed, with similar peak concentrations achieved within 1 hour after administration . The compound has the potential for generating sustained levels of the parent nucleoside, DXG, in rhesus monkeys following oral administration .
Result of Action
The result of 2-Aminopurine dihydrochloride’s action is a change in the conformation of DNA. This change is detected as a pronounced, characteristic response to base flipping: the loss of the very short (~100 ps) decay component and the large increase in the amplitude of the long (~10 ns) component . This provides an unambiguous signal of base flipping .
Action Environment
The action of 2-Aminopurine dihydrochloride is influenced by the local environment. Its fluorescence is strongly dependent upon its local environment. While the 2-Aminopurine dihydrochloride base or nucleotide in solution is highly fluorescent, its fluorescence in DNA or RNA is severely quenched by base stacking interactions . Therefore, changes in the local environment, such as perturbations in base stacking or base pairing, can significantly affect the action, efficacy, and stability of 2-Aminopurine dihydrochloride .
Biochemische Analyse
Biochemical Properties
2-Aminopurine dihydrochloride plays a significant role in biochemical reactions, primarily as a fluorescent analog of guanosine and adenosine. It is used to study the structure and dynamics of nucleic acids. When incorporated into oligonucleotides, the fluorescence of 2-Aminopurine dihydrochloride is highly quenched by stacking interactions with natural bases . This property allows researchers to probe the conformational changes and interactions within DNA and RNA molecules. Additionally, 2-Aminopurine dihydrochloride interacts with various enzymes, such as DNA polymerases and methyltransferases, which utilize its fluorescent properties to monitor DNA synthesis and modification processes .
Cellular Effects
2-Aminopurine dihydrochloride has notable effects on cellular processes. It has been shown to suppress the epithelial-mesenchymal transition induced by transforming growth factor-beta1 and attenuate bleomycin-induced pulmonary fibrosis . This compound can restore E-cadherin expression and inhibit fibronectin and vimentin expression in lung cancer cells treated with transforming growth factor-beta1 . These effects suggest that 2-Aminopurine dihydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential therapeutic agent for conditions such as fibrosis and cancer.
Molecular Mechanism
The molecular mechanism of 2-Aminopurine dihydrochloride involves its incorporation into DNA, where it can act as a mutagen by inducing point mutations. This compound pairs with thymine as an adenine analog or with cytosine as a guanine analog, leading to base-pair mismatches . The mutagenic pressure exerted by 2-Aminopurine dihydrochloride is due to the generation of mutagenic tautomers within the DNA helix . Additionally, its fluorescence properties are utilized to study DNA base flipping, a process where a nucleotide is rotated out of the DNA helix and into the active site of an enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminopurine dihydrochloride can change over time. Its fluorescence properties make it a valuable tool for time-resolved fluorescence measurements, which can reveal conformational changes in DNA and RNA molecules . The stability and degradation of 2-Aminopurine dihydrochloride are critical factors in its long-term use. Studies have shown that it remains stable under specific storage conditions, but its fluorescence can be affected by environmental factors such as temperature and light exposure .
Dosage Effects in Animal Models
The effects of 2-Aminopurine dihydrochloride vary with different dosages in animal models. At lower doses, it can be used to study DNA synthesis and repair mechanisms without causing significant toxicity . At higher doses, 2-Aminopurine dihydrochloride can induce mutagenic effects and potentially lead to adverse outcomes . It is essential to determine the appropriate dosage to balance its research utility with its potential toxic effects.
Metabolic Pathways
2-Aminopurine dihydrochloride is involved in metabolic pathways related to nucleic acid metabolism. It interacts with enzymes such as DNA polymerases and methyltransferases, which incorporate it into DNA and RNA molecules . This compound can affect metabolic flux and metabolite levels by altering the normal base-pairing interactions within nucleic acids . Its role as a fluorescent probe also allows researchers to study the dynamics of these metabolic pathways in real-time.
Transport and Distribution
Within cells and tissues, 2-Aminopurine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. Its incorporation into nucleic acids allows it to be localized within specific cellular compartments . The distribution of 2-Aminopurine dihydrochloride can be influenced by factors such as its chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of 2-Aminopurine dihydrochloride is primarily within the nucleus, where it is incorporated into DNA and RNA molecules. This localization is facilitated by its ability to mimic natural purine bases and be recognized by nucleic acid-processing enzymes . The activity and function of 2-Aminopurine dihydrochloride can be affected by its localization, as it can influence processes such as DNA replication, repair, and transcription .
Vorbereitungsmethoden
The synthesis of 2-aminopurine involves several methods. One notable method includes the combination of creating a condensed polyazotic heterocyclic tetrazolopyrimidine structure, transforming it into triaminopyrimidine, and subsequently cyclizing it into 2-aminopurine . Another method involves the hydrogenation of 6-chloraminopurine . Industrial production methods often involve the use of phosphoryl chloride and subsequent aminoformylation and chlorodeoxygenation .
Analyse Chemischer Reaktionen
2-Aminopurine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Fluorescence Quenching: When inserted into oligonucleotides, its fluorescence is highly quenched by stacking with natural bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce various substituted purine compounds.
Vergleich Mit ähnlichen Verbindungen
2-Aminopurine dihydrochloride is unique due to its strong fluorescence properties and its ability to act as a protein kinase inhibitor. Similar compounds include:
Guanosine: A natural nucleoside with similar fluorescence properties.
Adenosine: Another natural nucleoside that shares structural similarities with 2-aminopurine.
Thymidine: A nucleoside used in DNA synthesis, but with different fluorescence characteristics.
Eigenschaften
IUPAC Name |
7H-purin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5.2ClH/c6-5-7-1-3-4(10-5)9-2-8-3;;/h1-2H,(H3,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYNIVFDDGHSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N=CN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696517 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76124-64-6 | |
| Record name | 7H-Purin-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-but-2-enedioic acid;1-butyl-4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B1148358.png)
![2-[(Dimethylamino)methylene]-3-(3,4-dimethylphenyl)-3-oxo-propanenitrile](/img/structure/B1148360.png)
